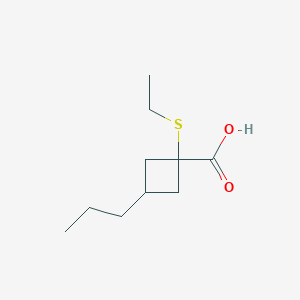

1-(Ethylthio)-3-propylcyclobutane-1-carboxylic acid

Description

Properties

Molecular Formula |

C10H18O2S |

|---|---|

Molecular Weight |

202.32 g/mol |

IUPAC Name |

1-ethylsulfanyl-3-propylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C10H18O2S/c1-3-5-8-6-10(7-8,9(11)12)13-4-2/h8H,3-7H2,1-2H3,(H,11,12) |

InChI Key |

QMXLMDFPFZCPFC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CC(C1)(C(=O)O)SCC |

Origin of Product |

United States |

Preparation Methods

The preparation of 1-(Ethylthio)-3-propylcyclobutane-1-carboxylic acid involves multi-step synthetic routes that typically start from cyclobutane derivatives or related intermediates. The key steps generally include the formation of the cyclobutane ring, introduction of the propyl substituent, and the ethylthio group, followed by the installation of the carboxylic acid group.

General Synthetic Strategy

Cyclobutane Core Formation : Cyclobutane rings can be constructed via cyclization reactions of suitable precursors such as 1,3-dihalopropanes or through ring contraction of larger cyclic compounds.

Introduction of Propyl Group : The propyl substituent at the 3-position of the cyclobutane ring is typically introduced through alkylation reactions or by using propyl-substituted starting materials.

Ethylthio Group Installation : The ethylthio substituent at the 1-position is commonly introduced via nucleophilic substitution reactions, where an ethylthiol or ethylthio reagent reacts with a suitable leaving group on the cyclobutane intermediate.

Carboxylic Acid Functionalization : The carboxylic acid group at the 1-position is installed either by oxidation of an aldehyde or alcohol precursor or by hydrolysis of ester intermediates.

Specific Preparation Routes

Thiolation of Cyclobutane Carboxylic Acid Derivatives

One practical approach involves starting from 3-propylcyclobutane-1-carboxylic acid, followed by substitution of a suitable leaving group at the 1-position with an ethylthiol nucleophile.

Step 1 : Synthesis of 3-propylcyclobutane-1-carboxylic acid via cyclobutane ring formation and propyl substitution.

Step 2 : Conversion of the 1-carboxylic acid to a reactive intermediate such as an acid chloride or ester.

Step 3 : Nucleophilic substitution using ethanethiol (ethylthiol) under controlled conditions to yield 1-(Ethylthio)-3-propylcyclobutane-1-carboxylic acid.

This method requires careful control of reaction conditions to avoid side reactions and to achieve high yield and purity.

Cyclobutane Ring Construction via Dioxolane Intermediates

According to patent CN101555205B, cyclobutane carboxylic acids can be prepared via ketol reactions involving dichloroacetone and ethylene glycol to form dioxolane intermediates, followed by hydrolysis and functional group transformations. Although this patent focuses on 3-oxo-1-cyclobutane-carboxylic acid, similar strategies can be adapted for preparing substituted cyclobutane carboxylic acids such as 1-(Ethylthio)-3-propylcyclobutane-1-carboxylic acid by modifying the substituents and subsequent thiolation steps.

Thiol-Ene Reactions and α-Keto Acid Derivatives

Patents such as US8299293B2 describe methods for preparing α-keto acids and their derivatives by reacting aldehydes with thiols. This approach can be adapted for the synthesis of sulfur-containing cyclobutane carboxylic acids by selecting appropriate aldehyde and thiol precursors, followed by cyclization and functional group modifications to install the propyl and ethylthio substituents.

Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclobutane ring formation | Cyclization of 1,3-dihalopropane or dioxolane intermediates; reflux, acid catalysis | 50-75 | Conditions vary depending on starting materials |

| 2 | Alkylation (propyl group) | Alkyl halide with base or organometallic reagents | 60-80 | Requires regioselective control |

| 3 | Thiolation (ethylthio group) | Nucleophilic substitution with ethanethiol, base, inert atmosphere | 65-85 | Avoids oxidation of thiol; inert atmosphere preferred |

| 4 | Carboxylic acid formation | Hydrolysis of esters or oxidation of aldehydes | 70-90 | Acidic or basic hydrolysis; mild conditions preferred |

These yields are indicative based on analogous syntheses reported in literature and patents.

Analytical Characterization

The prepared 1-(Ethylthio)-3-propylcyclobutane-1-carboxylic acid is typically characterized by:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the cyclobutane ring, ethylthio, propyl, and carboxylic acid groups.

Mass Spectrometry (MS) : Confirms molecular weight (202.31 g/mol).

Infrared Spectroscopy (IR) : Characteristic absorption bands for carboxylic acid (broad O-H stretch ~2500-3300 cm^-1, C=O stretch ~1700 cm^-1) and C-S bonds (~700-600 cm^-1).

Elemental Analysis : Confirms composition consistent with C10H18O2S.

Purity Assessment : High-performance liquid chromatography (HPLC) or gas chromatography (GC) to ensure purity >98% as required for research use.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylthio)-3-propylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Ethylthio)-3-propylcyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Ethylthio)-3-propylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The ethylthio group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, affecting the compound’s binding affinity to enzymes and receptors.

Comparison with Similar Compounds

Structural and Functional Group Variations

1-Aminocyclobutane-1-carboxylic Acid (ACBC)

- Structure: Substitutes the ethylthio group with an amino (-NH₂) group.

- Applications: Radiolabeled [¹¹C]ACBC demonstrates tumor-targeting properties in preclinical models due to amino acid transporter affinity. Rapid clearance (3.6% excretion in 2 hours) and low toxicity make it a candidate for positron emission tomography (PET) imaging .

- Key Difference: The amino group enhances water solubility and biological targeting compared to the ethylthio group, which may reduce metabolic interference but limit membrane permeability.

1-Benzylcyclobutane-1-carboxylic Acid

- Structure : Features a benzyl (-CH₂C₆H₅) substituent instead of ethylthio.

- Safety: Classified under Japanese GHS guidelines with precautions for handling irritants.

- Key Difference: The benzyl group introduces steric bulk and aromaticity, contrasting with the smaller, non-aromatic ethylthio group.

1-(3,3-Difluoropropyl)cyclobutane-1-carboxylic Acid

- Structure : Contains a difluoropropyl (-CH₂CF₂CH₃) group.

- Properties : Fluorine atoms increase electronegativity and metabolic resistance. Molecular formula C₈H₁₂F₂O₂ (MW 178.18) suggests moderate lipophilicity .

- Key Difference : Fluorine substitution enhances stability and bioavailability compared to ethylthio, which may exhibit higher hydrophobicity.

1-(3-Methoxypropyl)-3,3-dimethylcyclobutane-1-carboxylic Acid

- Structure : Includes a methoxypropyl (-O-CH₂CH₂CH₃) and dimethyl groups.

- Properties : Molecular formula C₁₁H₂₀O₃ (MW 200.27). The methoxy group improves solubility, while dimethyl groups add steric hindrance .

- Key Difference : The ether linkage offers polar character absent in the ethylthio analog, affecting solubility and intermolecular interactions.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Boiling/Melting Point | LogP (Estimated) |

|---|---|---|---|---|---|

| 1-(Ethylthio)-3-propylcyclobutane-1-carboxylic acid | C₉H₁₆O₂S | 188.29 | -S-CH₂CH₃, -CH₂CH₂CH₃ | N/A | ~2.5 (High) |

| 1-Aminocyclobutane-1-carboxylic acid | C₅H₉NO₂ | 115.13 | -NH₂ | N/A | ~-1.0 (Low) |

| 1-Benzylcyclobutane-1-carboxylic acid | C₁₃H₁₄O₂ | 214.25 | -CH₂C₆H₅ | N/A | ~3.0 |

| 1-(3,3-Difluoropropyl)cyclobutane-1-carboxylic acid | C₈H₁₂F₂O₂ | 178.18 | -CH₂CF₂CH₃ | N/A | ~1.8 |

| 1-(3-Methoxypropyl)-3,3-dimethylcyclobutane-1-carboxylic acid | C₁₁H₂₀O₃ | 200.27 | -O-CH₂CH₂CH₃, -CH(CH₃)₂ | N/A | ~1.2 |

Note: LogP values estimated based on substituent contributions. Data compiled from .

Biological Activity

1-(Ethylthio)-3-propylcyclobutane-1-carboxylic acid is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H16O2S

- Molecular Weight : 200.30 g/mol

- IUPAC Name : 1-(Ethylthio)-3-propylcyclobutane-1-carboxylic acid

The biological activity of 1-(Ethylthio)-3-propylcyclobutane-1-carboxylic acid is primarily attributed to its interaction with various biological targets. It is hypothesized to act through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Modulation of Signaling Pathways : It could influence key signaling pathways related to cell growth and apoptosis, potentially making it useful in cancer therapy.

In Vitro Studies

Recent studies have evaluated the compound's effectiveness against various biological targets:

- Antimicrobial Activity : Preliminary data suggest that 1-(Ethylthio)-3-propylcyclobutane-1-carboxylic acid exhibits antimicrobial properties against certain bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

- Cytotoxicity Assays : Cytotoxic effects were assessed using human cell lines. The compound showed selective cytotoxicity with an IC50 value of approximately 25 µM against cancer cell lines, while exhibiting lower toxicity towards normal cells.

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and safety profile of the compound:

- Toxicity Studies : A study involving Sprague-Dawley rats indicated that doses up to 1000 mg/kg did not result in significant adverse effects. Histopathological examination of vital organs (liver, kidneys) showed no signs of toxicity.

Case Studies

Several case studies have highlighted the potential applications of 1-(Ethylthio)-3-propylcyclobutane-1-carboxylic acid:

-

Case Study on Anticancer Activity :

- Researchers investigated the effects of the compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.

-

Case Study on Antimicrobial Efficacy :

- A study focused on its use as a novel antimicrobial agent against resistant strains of bacteria. The findings demonstrated its effectiveness and low cytotoxicity towards human cells, indicating a promising therapeutic candidate.

Q & A

Basic Question: How can I design a synthesis protocol for 1-(Ethylthio)-3-propylcyclobutane-1-carboxylic acid, considering its cyclobutane ring and thioether substituent?

Methodological Answer:

The synthesis of this compound requires a multi-step strategy due to the steric constraints of the cyclobutane ring and the reactivity of the thioether group.

- Cyclobutane Formation : Use [3+1] cycloaddition or ring-closing metathesis (RCM) to construct the cyclobutane core. For example, cyclization of malonate derivatives with dihaloalkanes (e.g., trimethylene bromide) under basic conditions has been effective for similar cyclobutane-carboxylic acids .

- Thioether Introduction : Incorporate the ethylthio group via nucleophilic substitution. Protect the carboxylic acid with a tert-butyl or benzyl ester to prevent side reactions during alkylation .

- Deprotection : Cleave the protecting group under mild acidic (e.g., TFA) or catalytic hydrogenation conditions to yield the free carboxylic acid .

Basic Question: What analytical techniques are essential for confirming the structural integrity of 1-(Ethylthio)-3-propylcyclobutane-1-carboxylic acid?

Methodological Answer:

Combine spectroscopic and chromatographic methods:

- NMR Spectroscopy : Use - and -NMR to verify substituent positions and cyclobutane ring geometry. Compare chemical shifts with analogous compounds like 3-(trifluoromethyl)cyclobutane-1-carboxylic acid .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for the thioether moiety.

- X-ray Crystallography : Resolve ambiguous stereochemistry, especially if the cyclobutane ring adopts a non-planar conformation .

- HPLC-PDA : Assess purity (>95%) and detect impurities arising from incomplete cyclization or oxidation of the thioether group .

Advanced Question: How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected splitting in NMR) during synthesis?

Methodological Answer:

Discrepancies often arise from conformational flexibility or impurities:

- Variable Temperature NMR : Probe dynamic effects by acquiring spectra at different temperatures. For example, hindered rotation around the cyclobutane ring may cause splitting .

- 2D NMR (COSY, HSQC) : Assign overlapping signals and identify coupling partners. This is critical for distinguishing regioisomers in cyclobutane derivatives .

- Reaction Optimization : If impurities persist, refine purification steps (e.g., gradient flash chromatography) or adjust reaction conditions (e.g., lower temperature during cyclization to reduce side products) .

Advanced Question: What strategies optimize the yield of 1-(Ethylthio)-3-propylcyclobutane-1-carboxylic acid in multi-step syntheses?

Methodological Answer:

Key considerations include:

- Protecting Group Selection : Use acid-labile groups (e.g., tert-butyl esters) to avoid harsh deprotection conditions that could degrade the thioether .

- Catalyst Screening : For cyclization steps, test transition-metal catalysts (e.g., Grubbs catalyst for RCM) or organocatalysts to enhance ring-closing efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while ethereal solvents (e.g., THF) can stabilize reactive intermediates .

Advanced Question: How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model binding modes. The ethylthio group’s hydrophobicity and the carboxylic acid’s hydrogen-bonding capacity are critical for target engagement .

- MD Simulations : Assess conformational stability of the cyclobutane ring in binding pockets. Compare results with structurally similar compounds, such as 3-propoxycyclobutane-1-carboxylic acid .

- QSAR Modeling : Corrogate electronic (e.g., Hammett constants) and steric (e.g., Taft parameters) descriptors with activity data from derivatives .

Advanced Question: What experimental protocols assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours. Monitor degradation via HPLC and identify byproducts (e.g., oxidation of thioether to sulfoxide) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature and hygroscopicity, which influence storage conditions .

- Light Exposure Tests : UV/Vis spectroscopy can detect photodegradation, particularly if the thioether group is prone to radical-mediated reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.